N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Catalog No.
S3065656
CAS No.
2097919-96-3
M.F
C18H23NO2S2
M. Wt
349.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(t...

CAS Number

2097919-96-3

Product Name

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide

Molecular Formula

C18H23NO2S2

Molecular Weight

349.51

InChI

InChI=1S/C18H23NO2S2/c1-17(21,11-14-6-10-22-12-14)13-19-16(20)18(7-2-3-8-18)15-5-4-9-23-15/h4-6,9-10,12,21H,2-3,7-8,11,13H2,1H3,(H,19,20)

InChI Key

MWQBDBDJBGZQHE-UHFFFAOYSA-N

SMILES

CC(CC1=CSC=C1)(CNC(=O)C2(CCCC2)C3=CC=CS3)O

solubility

not available

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound characterized by its unique structural features, which include a cyclopentane ring, thiophene moieties, and a carboxamide functional group. The presence of these components suggests potential applications in medicinal chemistry and material science due to their ability to interact with biological systems and materials at the molecular level. This compound's molecular formula is C17H19N3O2S2, indicating a substantial degree of complexity with implications for its reactivity and biological activity.

Due to its functional groups:

  • Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones, using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxamide group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The cyclopentane structure may undergo electrophilic substitution reactions, potentially altering the electronic properties of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing thiophene and cyclopentane structures exhibit a range of biological activities, including:

    The biological activity of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide warrants further investigation to fully elucidate its pharmacological potential.

    The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves several key steps:

    • Formation of Thiophene Derivatives: Thiophenes can be synthesized via methods like the Paal-Knorr reaction or by reacting 1,4-dicarbonyl compounds with phosphorus pentasulfide.
    • Synthesis of Cyclopentane Framework: This may involve cyclization reactions where appropriate precursors are subjected to conditions that favor cyclopentane formation.
    • Coupling Reactions: The final compound is obtained through coupling reactions between the thiophene derivatives and the cyclopentane framework, often utilizing catalysts such as palladium or copper to facilitate the formation of carbon-nitrogen bonds.

    These synthetic pathways illustrate the complexity involved in creating this compound and highlight its potential as a scaffold for further chemical modifications.

    N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several potential applications:

    • Medicinal Chemistry: It could serve as a lead compound for developing new pharmaceuticals targeting inflammation or cancer.
    • Material Science: Its unique electronic properties may allow it to be used in developing new materials for electronics or photonics.

    Investigations into the interactions of this compound with biological targets are essential for understanding its mechanism of action. Preliminary studies could involve:

    • Binding Affinity Assessments: Evaluating how well the compound binds to specific protein targets related to disease pathways.
    • Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent effects on cellular processes.

    Such studies are crucial for determining the viability of this compound as a therapeutic agent.

    Similar Compounds

    Several compounds share structural similarities with N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide. These include:

    Compound NameStructural Features
    N-{2-hydroxy-2-(thiophen-3-yl)ethyl}-1-(thiophen-2-yl)cyclopentaneSimilar thiophene and cyclopentane structures
    N-(4-methylphenyl)-N-{2-hydroxy-2-(thiophen-3-yl)ethyl}carboxamideContains similar functional groups but different aromatic substituents
    N-{3-hydroxypropyl}-1-(thiophen-2-yl)cyclopentanecarboxamideSimilar cyclopentane framework with different side chains

    Uniqueness

    N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide stands out due to its dual thiophene structure combined with a cyclopentane framework. This unique combination may enhance its electronic properties and biological activity compared to similar compounds, making it a valuable candidate for further research in drug development and material science.

    XLogP3

    3.5

    Dates

    Last modified: 08-18-2023

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